Raloxifene 6-glucuronide-d4 (lithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Raloxifene 6-glucuronide-d4 (lithium) is a deuterium-labeled derivative of Raloxifene 6-glucuronide, which is a primary metabolite of Raloxifene. Raloxifene itself is a selective nonsteroidal estrogen receptor modulator. The compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Raloxifene and its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
Raloxifene 6-glucuronide-d4 (lithium) is synthesized by incorporating deuterium into Raloxifene 6-glucuronide. The formation of Raloxifene 6-glucuronide is mediated mostly by the enzymes UGT1A1 and UGT1A8 . The specific synthetic routes and reaction conditions for the deuterium labeling process are proprietary and not publicly disclosed.
Industrial Production Methods
The industrial production of Raloxifene 6-glucuronide-d4 (lithium) involves advanced techniques in isotope labeling and organic synthesis. The process typically requires stringent control of reaction conditions to ensure the incorporation of deuterium atoms into the desired positions on the molecule .
Chemical Reactions Analysis
Types of Reactions
Raloxifene 6-glucuronide-d4 (lithium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions depend on the desired reaction and the target product .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Raloxifene 6-glucuronide-d4 (lithium) .
Scientific Research Applications
Raloxifene 6-glucuronide-d4 (lithium) has several scientific research applications, including:
Chemistry: Used as a tracer in studies of drug metabolism and pharmacokinetics.
Biology: Helps in understanding the metabolic pathways and enzyme interactions involved in the metabolism of Raloxifene.
Medicine: Aids in the development of new therapeutic agents by providing insights into the metabolic profiles of Raloxifene derivatives.
Industry: Utilized in the pharmaceutical industry for the development and testing of new drugs
Mechanism of Action
Raloxifene 6-glucuronide-d4 (lithium) exerts its effects by binding to estrogen receptors with an IC50 of 290 μM. It activates the TGFβ3 promoter as a full agonist at nanomolar concentrations and inhibits the expression of the estrogen response element-containing vitellogenin promoter . The molecular targets and pathways involved include the estrogen receptor and various metabolic enzymes like UGT1A1 and UGT1A8 .
Comparison with Similar Compounds
Similar Compounds
Raloxifene 4’-glucuronide-d4 (lithium): Another deuterium-labeled derivative of Raloxifene, primarily mediated by UGT1A10 and UGT1A8.
Raloxifene 6-glucuronide: The non-deuterated form of the compound, which is a primary metabolite of Raloxifene
Uniqueness
Raloxifene 6-glucuronide-d4 (lithium) is unique due to its deuterium labeling, which allows for more precise studies of its pharmacokinetic and metabolic profiles. The incorporation of deuterium can affect the compound’s stability and interaction with metabolic enzymes, providing valuable insights into its behavior in biological systems .
Properties
Molecular Formula |
C34H34LiNO10S |
---|---|
Molecular Weight |
659.7 g/mol |
IUPAC Name |
lithium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C34H35NO10S.Li/c36-21-8-4-20(5-9-21)32-26(27(37)19-6-10-22(11-7-19)43-17-16-35-14-2-1-3-15-35)24-13-12-23(18-25(24)46-32)44-34-30(40)28(38)29(39)31(45-34)33(41)42;/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42);/q;+1/p-1/t28-,29-,30+,31-,34+;/m0./s1/i16D2,17D2; |
InChI Key |
XHAYXJLZLPLXKI-PFQBEMBKSA-M |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)C5=CC=C(C=C5)O)N6CCCCC6.[Li+] |
Canonical SMILES |
[Li+].C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C6=CC=C(C=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.